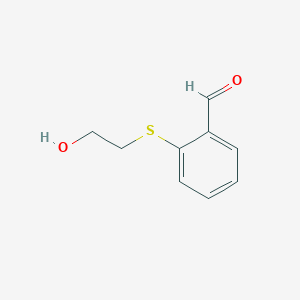

2-(2-Hydroxyethylthio)benzaldehyde

Description

2-(2-Hydroxyethylthio)benzaldehyde is a benzaldehyde derivative featuring a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 2-position of the aromatic ring. The hydroxyethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-withdrawing effects, which can modulate reactivity in nucleophilic additions or metal coordination .

Properties

CAS No. |

53606-35-2 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-(2-hydroxyethylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10O2S/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2 |

InChI Key |

PEPITGGBNOELSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)SCCO |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioether-Containing Benzaldehydes

Key Example: 2-(2-Hydroxyethylthio)benzaldehyde vs. 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Structural Differences: The hydroxyethylthio group (-SCH₂CH₂OH) contrasts with the diphenylphosphino (-PPh₂) group in 2-(diphenylphosphino)benzaldehyde. The former is polar and hydrophilic, while the latter is bulky and lipophilic.

- Applications: this compound: Potential ligand for metal coordination (e.g., zinc complexes) due to sulfur and hydroxyl donor atoms, as seen in azomethine-zinc complexes . 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphine ligand’s ability to stabilize transition metals .

- Market Trends: The diphenylphosphino derivative has established demand in North America for industrial applications, whereas the hydroxyethylthio variant remains understudied in commercial contexts .

Data Table 1: Thioether vs. Phosphino Benzaldehydes

| Property | This compound | 2-(Diphenylphosphino)benzaldehyde |

|---|---|---|

| Substituent Polarity | High (polar -SCH₂CH₂OH) | Low (non-polar -PPh₂) |

| Solubility | Polar solvents (e.g., methanol) | Non-polar solvents (e.g., toluene) |

| Primary Applications | Coordination chemistry, bioactivity | Catalysis, material science |

| Commercial Availability | Limited | Established market presence |

Hydroxyl-Substituted Benzaldehydes

Key Example : this compound vs. Fungal-Derived Benzaldehyde (Compound 9 from Aspergillus sp. EGF15-0-3)

- Structural Differences : Compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) contains a complex alkyl side chain and a pyran ring formed by hydroxyl and alkyl groups. In contrast, the hydroxyethylthio derivative has a simpler sulfur-linked hydroxyethyl chain.

- Bioactivity: Compound 9 exhibits potent antitumor activity against drug-resistant cells, attributed to its pyran ring enhancing molecular rigidity and target interaction .

Data Table 2: Bioactive Hydroxyl-Substituted Benzaldehydes

| Property | This compound | Aspergillus-Derived Compound 9 |

|---|---|---|

| Substituent Complexity | Simple hydroxyethylthio chain | Complex alkyl/pyran structure |

| Bioactivity | Potential metal coordination | Antitumor (overcomes drug resistance) |

| Synthesis Difficulty | Moderate | High (requires fungal extraction) |

Benzaldehyde Derivatives with Heterocyclic Moieties

Key Example : this compound vs. 2-(Naphthalen-2-yl)benzaldehyde

Nitration Reactivity Comparisons

Benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) undergo nitration at specific positions. For this compound:

- The hydroxyethylthio group (-SCH₂CH₂OH) is weakly electron-withdrawing, directing nitration to the meta position relative to the aldehyde. This contrasts with methyl benzoate derivatives, where electron-withdrawing ester groups favor para nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.